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An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-
indazole-3-carboxylic Acid

Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-
Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound belonging to the

indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug

discovery due to their diverse biological activities.[1][2] Understanding the fundamental

physicochemical characteristics of this molecule is paramount for its potential application in

research and development. This document details its chemical identity, structural features, and

key properties such as solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it outlines

standardized, field-proven experimental methodologies for the empirical determination of these

properties, offering a practical framework for researchers. The interplay between these

characteristics and their implications for drug development, including absorption and

distribution, are also discussed, grounding the data in a practical, application-focused context.

Chemical Identity and Core Properties
4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid is a substituted indazole, a bicyclic

heteroaromatic compound. The core indazole structure, composed of a fused benzene and

pyrazole ring, is a versatile scaffold in medicinal chemistry.[1] The specific substitutions at the 1
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(methyl), 3 (carboxylic acid), and 4 (methoxy) positions dictate its unique chemical behavior

and properties.

Identifier Value Source(s)

IUPAC Name
4-Methoxy-1-methyl-1H-

indazole-3-carboxylic acid
Chemcd

CAS Number 1210745-11-1 Chemcd

Molecular Formula C₁₀H₁₀N₂O₃ ChemScene[3]

Molecular Weight 206.20 g/mol ChemScene[3]

Canonical SMILES
COC1=C2C(=CC=C1)C(=NN2

C)C(=O)O
ChemScene[3]

Structural and Physicochemical Characteristics
The molecule's structure is foundational to its properties. The aromatic indazole system

provides rigidity, while the carboxylic acid group is a key hydrogen bond donor and acceptor,

and the primary determinant of its acidic nature. The methoxy and N-methyl groups influence

lipophilicity and steric profile.

Chemical Structure

 Figure 1: 2D Structure of 4-Methoxy-1-methyl-1H-
indazole-3-carboxylic acid

Summary of Physicochemical Data
The following table summarizes key physicochemical properties, which are critical for predicting

the compound's behavior in biological systems. These values are primarily computationally

predicted and serve as an essential baseline for experimental validation.
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Property Predicted Value
Significance in Drug
Development

TPSA (Topological Polar

Surface Area)
64.35 Å²

Influences membrane

permeability and oral

bioavailability.

LogP (Octanol-Water Partition

Coeff.)
1.28

Measures lipophilicity, affecting

solubility, permeability, and

metabolism.

Hydrogen Bond Donors 1

Governs interactions with

biological targets and affects

solubility.

Hydrogen Bond Acceptors 4

Influences solubility and

binding affinity to target

proteins.

Rotatable Bonds 2
Relates to conformational

flexibility and binding entropy.

Data sourced from ChemScene.[3]

Experimental Determination of Physicochemical
Properties
To move beyond computational predictions, rigorous experimental validation is necessary. As a

Senior Application Scientist, the following protocols represent robust, self-validating systems for

characterizing novel chemical entities like 4-Methoxy-1-methyl-1H-indazole-3-carboxylic
acid.

Workflow for Physicochemical Characterization
The overall process follows a logical progression from initial assessment to detailed,

quantitative measurement.
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Phase 1: Initial Assessment

Phase 2: Core Property Measurement

Phase 3: Biopharmaceutical Profiling

Phase 4: Data Consolidation
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(Color, Form)

Melting Point
(DSC)

Aqueous Solubility
(Shake-Flask)

Comprehensive
Physicochemical Profile

pKa Determination
(Potentiometric Titration)

Lipophilicity (LogD)
(RP-HPLC)

Permeability Assay
(e.g., PAMPA)

Click to download full resolution via product page

Caption: Experimental workflow for physicochemical profiling.
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Protocol 3.1: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental indicator of purity and lattice energy. A sharp

melting peak suggests high purity. DSC is preferred over traditional methods for its precision

and the additional thermodynamic data it provides.

Methodology:

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to

ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 1-3 mg of 4-Methoxy-1-methyl-1H-indazole-3-
carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen

atmosphere from ambient temperature to a temperature well above the expected melting

point (e.g., 250 °C).

Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak. The sharpness of the peak provides a qualitative measure of purity.

Protocol 3.2: Thermodynamic Aqueous Solubility via
Shake-Flask Method (OECD 105)
Rationale: Aqueous solubility is a critical determinant of bioavailability.[4] The shake-flask

method is the gold standard for determining thermodynamic equilibrium solubility, ensuring that

the measurement reflects the true saturation point.[5]

Methodology:

System Preparation: Prepare a buffered solution at a physiologically relevant pH (e.g., pH

7.4 phosphate-buffered saline).
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Incubation: Add an excess amount of the solid compound to the buffer in a sealed glass vial.

This ensures that a saturated solution is achieved with solid material remaining.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged

period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The

duration must be sufficient to ensure the concentration in the solution is no longer changing.

Phase Separation: Separate the solid and liquid phases by centrifugation followed by

filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid

contaminating the sample with undissolved solid.

Quantification: Analyze the concentration of the compound in the clear filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection, against a standard curve.

Protocol 3.3: Acidity Constant (pKa) Determination via
Potentiometric Titration
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For a

carboxylic acid, this influences its solubility, absorption, and interaction with biological targets.

Potentiometric titration is a highly accurate method for measuring pKa.

Methodology:

Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH

4.0, 7.0, 10.0).

Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system

(e.g., water/methanol) if aqueous solubility is low.

Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) using an

automated titrator. Record the pH value after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the half-equivalence point on the titration curve, where the concentrations of the acidic and

conjugate base forms are equal. Specialized software is used to calculate the precise pKa

value by analyzing the derivative of the titration curve.
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Impact of Physicochemical Properties on Drug
Development
The measured properties are not merely data points; they are critical predictors of a

compound's behavior in vivo. Understanding their interplay is essential for guiding drug design

and development strategies.

Solubility
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 Dictates dissolution rate
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permeability across pH gradients
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 Governs membrane passage

Distribution

 Influences tissue penetration
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 Lipophilic compounds can have
 off-target effects

Molecular
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Caption: Inter-relationship of physicochemical properties and their biological consequences.

For 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, the acidic pKa of the carboxyl group

means it will be predominantly ionized (negatively charged) at physiological pH (~7.4). This

state generally enhances aqueous solubility but can hinder passive diffusion across lipid

membranes. The predicted LogP of 1.28 suggests a balanced lipophilicity, which is often a

favorable starting point in drug discovery.[3]

Conclusion
4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid is a compound with physicochemical

properties that make it an interesting candidate for further investigation in drug discovery

programs. Its carboxylic acid moiety provides a handle for salt formation and solubility

modulation, while its balanced lipophilicity and polar surface area are within ranges often

associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide provides both the foundational data and the practical experimental frameworks

necessary for its comprehensive characterization. The robust methodologies outlined herein
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ensure the generation of high-quality, reliable data, which is the cornerstone of successful,

data-driven drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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